molecular formula C34H51NO2 B12400115 PI3K/Akt/mTOR-IN-3

PI3K/Akt/mTOR-IN-3

Cat. No.: B12400115
M. Wt: 505.8 g/mol
InChI Key: AVIWELQTLYHNFW-QWHZRCHUSA-N
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Description

PI3K/Akt/mTOR-IN-3 is a compound that targets the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, survival, and metabolism. This pathway is often dysregulated in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K/Akt/mTOR-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing large-scale purification techniques such as industrial chromatography .

Chemical Reactions Analysis

Types of Reactions

PI3K/Akt/mTOR-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

PI3K/Akt/mTOR-IN-3 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the PI3K/Akt/mTOR pathway and its role in cellular processes.

    Biology: Helps in understanding cell signaling and its implications in diseases.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit the PI3K/Akt/mTOR pathway.

    Industry: Used in the development of new therapeutic agents and in drug discovery .

Mechanism of Action

PI3K/Akt/mTOR-IN-3 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway involves several key proteins:

By inhibiting these proteins, this compound can reduce cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H51NO2

Molecular Weight

505.8 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-N-prop-2-enyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxamide

InChI

InChI=1S/C34H51NO2/c1-10-19-35-28(37)34-17-15-29(3,4)21-24(34)23-11-12-26-31(7)20-22(2)27(36)30(5,6)25(31)13-14-33(26,9)32(23,8)16-18-34/h10-11,24-26H,1-2,12-21H2,3-9H3,(H,35,37)/t24-,25-,26+,31-,32+,33+,34-/m0/s1

InChI Key

AVIWELQTLYHNFW-QWHZRCHUSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC=C)C)(CC(=C)C(=O)C3(C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCC=C)C

Origin of Product

United States

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